5-Cloro-3-etinilpiridin-2-amina

Descripción general

Descripción

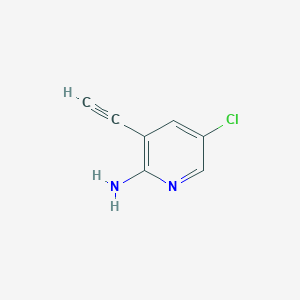

5-Chloro-3-ethynylpyridin-2-amine is a chemical compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, an ethynyl group at the 3-position, and an amino group at the 2-position of the pyridine ring

Aplicaciones Científicas De Investigación

5-Chloro-3-ethynylpyridin-2-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Mecanismo De Acción

Target of Action

The primary target of 5-Chloro-3-ethynylpyridin-2-amine is the cyclooxygenase enzymes (COXs) which play a crucial role in the inflammatory response . The compound exhibits inhibitory action against these enzymes, as evidenced by both in vivo and in vitro analyses .

Mode of Action

5-Chloro-3-ethynylpyridin-2-amine interacts with its targets, the COXs, by binding to their active sites and inhibiting their function . This interaction results in a decrease in the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The action of 5-Chloro-3-ethynylpyridin-2-amine affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COXs, the compound reduces the conversion of arachidonic acid to prostaglandins, thereby mitigating the inflammatory response .

Result of Action

The molecular and cellular effects of 5-Chloro-3-ethynylpyridin-2-amine’s action primarily involve the reduction of inflammation. By inhibiting the COXs and subsequently decreasing prostaglandin production, the compound helps to alleviate the symptoms of inflammation, such as pain, redness, and swelling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-ethynylpyridin-2-amine typically involves a multi-step process. One common method includes the reaction of 2-amino-5-chloro-3-[(trimethylsilyl)ethynyl]pyridine with potassium tert-butylate in ethanol at room temperature (20-30°C), followed by treatment with acetic acid in water . This method ensures the formation of the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for 5-Chloro-3-ethynylpyridin-2-amine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-3-ethynylpyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.

Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate.

Major Products Formed

Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Coupling Reactions: Products include various substituted pyridines with extended carbon chains or aromatic systems.

Comparación Con Compuestos Similares

Similar Compounds

5-Chloro-2-aminopyridine: Lacks the ethynyl group, resulting in different reactivity and applications.

3-Ethynyl-2-aminopyridine:

Uniqueness

5-Chloro-3-ethynylpyridin-2-amine is unique due to the combination of the chlorine atom, ethynyl group, and amino group on the pyridine ring. This unique structure imparts distinct reactivity and potential for diverse applications in various fields .

Actividad Biológica

5-Chloro-3-ethynylpyridin-2-amine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features, including a chloro substituent and an ethynyl group on a pyridine ring. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-Chloro-3-ethynylpyridin-2-amine is with a molecular weight of approximately 155.59 g/mol. The compound's structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Antimicrobial Properties

Research has indicated that compounds similar to 5-Chloro-3-ethynylpyridin-2-amine exhibit antimicrobial activity against a range of pathogens, including both gram-positive and gram-negative bacteria. Preliminary studies suggest that this compound may inhibit bacterial growth through several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the chloro and ethynyl groups may enhance the compound's ability to bind to specific enzymes, inhibiting their function.

- Membrane Disruption : Some derivatives have shown the ability to disrupt bacterial membranes, leading to cell lysis.

A study evaluated various derivatives against Staphylococcus aureus and Escherichia coli, revealing that compounds with similar structural motifs demonstrated minimum inhibitory concentrations (MICs) comparable to clinically used antibiotics .

Anticancer Activity

5-Chloro-3-ethynylpyridin-2-amine has also been investigated for its anticancer properties. Research indicates that it may exert cytotoxic effects on cancer cell lines through:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in tumor cells, leading to programmed cell death.

- Cell Cycle Arrest : Studies suggest that it can cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

In vitro studies revealed that certain derivatives exhibited submicromolar activity against various cancer cell lines, indicating promising potential for further development .

The biological activity of 5-Chloro-3-ethynylpyridin-2-amine can be attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways or signal transduction cascades, potentially inhibiting their activity.

- Receptor Modulation : It may bind to receptors that play critical roles in cellular signaling, altering their function and impacting cellular responses.

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets, suggesting that its structural features facilitate strong interactions with these proteins .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of 5-Chloro-3-ethynylpyridin-2-amine and its derivatives:

Propiedades

IUPAC Name |

5-chloro-3-ethynylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-2-5-3-6(8)4-10-7(5)9/h1,3-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJENWHNACWVDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(N=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649772 | |

| Record name | 5-Chloro-3-ethynylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866318-88-9 | |

| Record name | 5-Chloro-3-ethynylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.